molecular formula C15H16N2O4 B2897991 1-(2H-1,3-benzodioxol-5-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea CAS No. 1351623-14-7

1-(2H-1,3-benzodioxol-5-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea

Cat. No.: B2897991
CAS No.: 1351623-14-7
M. Wt: 288.303
InChI Key: GXVFLPOWOFHLJV-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 1,3-benzodioxole (benzodioxol) moiety and a 2,5-dimethylfuran substituent. The urea linkage (-NH-C(=O)-NH-) is a common pharmacophore in medicinal chemistry, often associated with hydrogen-bonding interactions in biological targets.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-9-5-11(10(2)21-9)7-16-15(18)17-12-3-4-13-14(6-12)20-8-19-13/h3-6H,7-8H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVFLPOWOFHLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related urea derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
1-(2H-1,3-Benzodioxol-5-yl)-3-[(2,5-Dimethylfuran-3-yl)methyl]urea Benzodioxol + urea 2,5-Dimethylfuran Not available Electron-rich benzodioxol; dimethylfuran may enhance lipophilicity.
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea Benzofuran + urea Phenylmethoxy + hydroxyurea 300.31 Benzofuran core with a polar hydroxyurea group; potential for hydrogen bonding.
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea Dihydrobenzofuran + urea Trifluoromethylphenyl + hydroxyethyl 366.3 Fluorinated substituent increases metabolic stability; hydroxyethyl enhances solubility.
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea Dihydrobenzofuran + urea Thiophenmethyl 318.4 Thiophene introduces sulfur-based interactions; moderate molecular weight.

Key Observations :

Benzodioxol vs. Benzofuran: The benzodioxol group in the target compound provides two oxygen atoms in a fused ring, enhancing electron density compared to the single oxygen in benzofuran derivatives . This may influence binding to aromatic or hydrophobic pockets in biological targets.

Substituent Effects :

  • The 2,5-dimethylfuran group in the target compound likely increases lipophilicity compared to polar substituents like hydroxyethyl or thiophenmethyl in . This could affect membrane permeability and bioavailability.
  • Fluorinated groups (e.g., trifluoromethylphenyl in ) improve metabolic stability and electronegativity, whereas thiophenmethyl () introduces sulfur-mediated interactions (e.g., with metal ions or cysteine residues).

Urea Linkage :

  • All compounds retain the urea moiety, critical for hydrogen bonding. However, substituents on the urea nitrogen modulate steric and electronic effects. For example, the dimethylfuran group in the target compound may create steric hindrance compared to smaller substituents like hydroxyethyl .

Q & A

What are the optimal synthetic routes for 1-(2H-1,3-benzodioxol-5-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea, and what reaction conditions are critical for high yield and purity?

Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the urea linkage via coupling of a benzodioxol-5-yl isocyanate with a (2,5-dimethylfuran-3-yl)methylamine derivative under anhydrous conditions .
  • Step 2: Cyclization or functionalization of heterocyclic moieties using catalysts like palladium for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach substituents .
  • Critical Conditions:
    • Solvents: Use polar aprotic solvents (e.g., DMF, THF) to enhance reactivity.
    • Temperature: Maintain 60–80°C for optimal reaction kinetics without side-product formation .
    • Purification: Employ column chromatography or recrystallization to isolate the compound with ≥95% purity .

Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity of this compound?

Basic Research Question
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies proton environments (e.g., benzodioxol protons at δ 6.7–7.2 ppm) and confirms urea carbonyl signals (~δ 155–160 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₆H₁₆N₂O₄ at m/z 300.3092) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and stability under varying pH conditions .

How can researchers design experiments to evaluate the biological activity of this compound against specific therapeutic targets?

Advanced Research Question
Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ calculations .
    • Cell Viability: Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Target Identification:
    • Molecular Docking: Simulate binding to receptors (e.g., EGFR, COX-2) using AutoDock Vina to prioritize targets .
    • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., KD values) for validated targets .

What strategies are recommended for resolving contradictory data in studies involving this compound's pharmacological effects?

Advanced Research Question
Methodological Answer:

  • Replication: Repeat experiments under standardized conditions (e.g., fixed cell passage numbers, reagent batches) .
  • Statistical Analysis: Apply multivariate ANOVA to account for variables like solvent choice or incubation time .
  • Mechanistic Follow-Up: Use knock-out models (e.g., CRISPR-Cas9) to confirm target specificity if off-target effects are suspected .

How does the compound's molecular structure influence its interaction with biological targets, and what computational methods can elucidate these interactions?

Advanced Research Question
Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • The benzodioxol moiety enhances π-π stacking with aromatic residues in enzyme active sites, while the dimethylfuran group modulates lipophilicity .
  • Computational Tools:
    • Molecular Dynamics (MD): Simulate binding stability over 100-ns trajectories using GROMACS .
    • Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze electronic interactions (e.g., hydrogen bonding) at the binding interface .

What are the best practices for integrating the study of this compound into a broader theoretical framework in medicinal chemistry?

Advanced Research Question
Methodological Answer:

  • Theoretical Anchoring: Link to the "lock-and-key" model for enzyme inhibition or Lipinski’s Rule of Five for drug-likeness .
  • Hypothesis-Driven Design: Propose mechanisms based on structural analogs (e.g., benzodioxol-containing kinase inhibitors) .
  • Data Integration: Use cheminformatics tools (e.g., ChEMBL) to cross-reference bioactivity data with known urea derivatives .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question
Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., dimethylformamide) .
  • First Aid: In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .

How can environmental impact assessments be designed to study the ecological fate of this compound?

Advanced Research Question
Methodological Answer:

  • Biodegradation Studies: Incubate the compound with soil microbiota and monitor degradation via LC-MS over 30 days .
  • Ecotoxicology: Assess acute toxicity using Daphnia magna (48-hr LC₅₀) and algal growth inhibition tests .
  • Modeling: Predict environmental persistence with EPI Suite software using physicochemical data (e.g., logP = 2.8) .

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